molecular formula C15H25NO4 B14774759 tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate

tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate

Cat. No.: B14774759
M. Wt: 283.36 g/mol
InChI Key: JWIXIYCYGVQYQI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate: is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . It is primarily used in scientific research and is known for its unique structure, which includes an azepane ring and an ethoxy-oxoethylidene group.

Preparation Methods

The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate can be achieved through several steps :

    Reaction of tert-butyl azepane-1-carboxylate with ethyl oxalyl chloride: This step involves the formation of an intermediate compound.

    Esterification: The intermediate is then subjected to esterification to form the final product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate undergoes various chemical reactions :

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the ester group, forming the corresponding carboxylic acid and alcohol.

Scientific Research Applications

This compound has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate involves its interaction with specific molecular targets . It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include:

    Enzyme inhibition: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.

    Signal transduction: It can modulate signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

tert-Butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate can be compared with other similar compounds :

    tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azepane ring.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound lacks the ethylidene group.

    tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: Similar structure but different ring size.

These comparisons highlight the unique structural features and reactivity of this compound.

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-13(17)11-12-7-6-9-16(10-8-12)14(18)20-15(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIXIYCYGVQYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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